molecular formula C13H9ClN2O3S B2531585 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime CAS No. 477851-86-8

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime

Cat. No.: B2531585
CAS No.: 477851-86-8
M. Wt: 308.74
InChI Key: MDDDHPZZRKOTJH-OVCLIPMQSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime is a chemical compound known for its unique structure and properties It consists of a chlorophenyl group, a sulfanyl linkage, a nitro group, and an oxime functional group attached to a benzenecarbaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps. One common method includes the nitration of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde to introduce the nitro group, followed by the conversion of the aldehyde group to an oxime. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and hydroxylamine hydrochloride for oxime formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 4-[(4-Chlorophenyl)sulfanyl]-3-aminobenzenecarbaldehyde oxime.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The oxime group can form stable complexes with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde
  • 4-[(4-Chlorophenyl)sulfanyl]-3-aminobenzenecarbaldehyde oxime
  • 4-[(4-Chlorophenyl)sulfonyl]-3-nitrobenzenecarbaldehyde oxime

Uniqueness

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime stands out due to the presence of both a nitro group and an oxime group, which confer unique reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(NE)-N-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S/c14-10-2-4-11(5-3-10)20-13-6-1-9(8-15-17)7-12(13)16(18)19/h1-8,17H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDDHPZZRKOTJH-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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